molecular formula C15H11FN4OS B560479 ldn-193594 CAS No. 1289638-15-8

ldn-193594

Numéro de catalogue: B560479
Numéro CAS: 1289638-15-8
Poids moléculaire: 314.338
Clé InChI: XHJMMMPXTUEBMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of LDN-193594 involves the reaction of 4-amino-2-(3-pyridinylamino)-5-thiazole with 2-fluorobenzoyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain a high-purity compound .

Analyse Des Réactions Chimiques

LDN-193594 undergoes various chemical reactions, including:

Applications De Recherche Scientifique

LDN-193594 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of kinase inhibitors.

    Biology: The compound is utilized in research related to neurodegenerative diseases, particularly those involving tauopathies.

    Medicine: this compound has shown promise in preclinical studies for the treatment of Alzheimer’s disease and other neurodegenerative conditions by reducing tau protein phosphorylation.

    Industry: It is used in the development of new therapeutic agents targeting kinases

Mécanisme D'action

LDN-193594 exerts its effects by inhibiting the activity of CDK5 and GSK3β, which are key enzymes involved in the phosphorylation of tau proteins. By reducing the phosphorylation of tau, this compound helps prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. The compound binds to the active sites of these kinases, blocking their activity and thereby reducing tau phosphorylation .

Comparaison Avec Des Composés Similaires

LDN-193594 is part of the diaminothiazole class of compounds, which are known for their kinase inhibitory properties. Similar compounds include:

This compound stands out due to its high potency and low toxicity, making it a valuable tool in neurodegenerative disease research.

Activité Biologique

LDN-193594 is a diaminothiazole compound that has garnered attention in the field of neurobiology, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound primarily functions as an inhibitor of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK3β), both of which play critical roles in the phosphorylation of tau proteins. Phosphorylated tau proteins are associated with the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. By inhibiting these kinases, this compound reduces tau phosphorylation, thereby potentially preventing the progression of tauopathies.

Key Mechanisms:

  • Inhibition of CDK5 and GSK3β: this compound binds to the active sites of these kinases, blocking their activity.
  • Reduction of Tau Phosphorylation: This leads to decreased formation of neurofibrillary tangles.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models. Notably, in triple transgenic Alzheimer mice (3×Tg-AD), a single intraperitoneal injection resulted in a rapid clearance from the brain compared to plasma, with half-lives reported as 0.71 hours in the brain and 1.2 hours in plasma .

Pharmacokinetic Data:

ParameterValue
Half-life in Brain0.71 hours
Half-life in Plasma1.2 hours
Dose Administered120 mg/kg

Toxicity Studies

Toxicity assessments have demonstrated that this compound exhibits low cytotoxicity in primary neuronal cultures. The LD50 (lethal dose for 50% of the population) was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay, indicating a favorable safety profile for further research .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Neuroprotection in Tauopathies:
    • In a study involving transgenic mice models, treatment with this compound resulted in significant reductions in tau phosphorylation and improvements in cognitive function compared to control groups .
  • Comparison with Other Compounds:
    • When compared to similar compounds like LDN-193665 and LDN-213828, this compound demonstrated superior potency and lower toxicity levels.
  • Clinical Relevance:
    • Although primarily studied in animal models, the implications for human treatment are significant, particularly for patients with Alzheimer's disease and other tauopathies.

Future Directions

Research on this compound is ongoing, focusing on:

  • Long-term Efficacy Studies: Further investigations are needed to assess long-term effects and potential side effects in chronic conditions.
  • Mechanistic Studies: Understanding the full range of molecular interactions and pathways influenced by this compound will aid in optimizing its therapeutic use.

Propriétés

IUPAC Name

[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-11-6-2-1-5-10(11)12(21)13-14(17)20-15(22-13)19-9-4-3-7-18-8-9/h1-8H,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJMMMPXTUEBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289638-15-8
Record name 1289638-15-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ldn-193594
Reactant of Route 2
Reactant of Route 2
ldn-193594
Reactant of Route 3
ldn-193594
Reactant of Route 4
Reactant of Route 4
ldn-193594
Reactant of Route 5
Reactant of Route 5
ldn-193594
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ldn-193594

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.